molecular formula C14H12BNO3 B2583714 2-(Benzyloxy)-5-cyanophenylboronic acid CAS No. 2377606-66-9

2-(Benzyloxy)-5-cyanophenylboronic acid

Cat. No.: B2583714
CAS No.: 2377606-66-9
M. Wt: 253.06
InChI Key: ZMSAOIQFJZXGRZ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-cyanophenylboronic acid (C₁₄H₁₂BNO₃, MW 253.06) is a boronic acid derivative featuring a benzyloxy group at the 2-position and a cyano group at the 5-position of the phenyl ring. It is widely used in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group enables carbon-carbon bond formation. Its purity is typically >95%, as reported in commercial specifications . The cyano group’s strong electron-withdrawing nature enhances the boronic acid’s reactivity by lowering its pKa, making it more acidic and thus more reactive in coupling reactions compared to analogs with electron-donating substituents.

Properties

IUPAC Name

(5-cyano-2-phenylmethoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BNO3/c16-9-12-6-7-14(13(8-12)15(17)18)19-10-11-4-2-1-3-5-11/h1-8,17-18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSAOIQFJZXGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C#N)OCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-cyanophenylboronic acid typically involves the reaction of 2-(Benzyloxy)-5-cyanophenyl halide with a boronic acid derivative. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-5-cyanophenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or quinones.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Phenols or quinones: from oxidation.

    Amines: from reduction.

    Substituted aromatic compounds: from nucleophilic substitution.

Scientific Research Applications

Chemical Applications

1.1. Suzuki-Miyaura Coupling Reaction

The most prominent application of 2-(Benzyloxy)-5-cyanophenylboronic acid is as a building block in the Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of biaryl compounds through the coupling of aryl halides with boronic acids under palladium catalysis. The advantages of this method include:

  • Mild reaction conditions : This allows for the use of sensitive functional groups.
  • Versatility : A wide range of substrates can be employed.
  • High yields : The reaction typically results in significant product yields .

Biological Applications

2.1. Drug Development

Research indicates that this compound can be utilized in the development of boron-containing drugs. Its unique structure makes it suitable for targeting specific biological pathways, particularly in cancer therapy:

  • Targeted drug delivery systems : The compound's ability to form stable complexes with biomolecules enhances its potential as a drug carrier.
  • Investigated as an anti-cancer agent : Studies have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines .

2.2. Enzyme Probes

The compound serves as a probe for studying enzyme activity, particularly in the context of protease inhibition and enzyme catalysis studies. Its boronic acid functionality allows it to interact with serine proteases and other enzymes, providing insights into their mechanisms and potential inhibitors .

Industrial Applications

3.1. Material Science

In industrial settings, this compound is employed in the production of advanced materials and polymers with unique properties:

  • Polymerization processes : Its use in polymer synthesis can lead to materials with enhanced mechanical and thermal properties.
  • Functionalized polymers : The incorporation of boronic acids into polymer backbones can impart specific functionalities, such as improved adhesion or electrical conductivity .

Case Studies

Research exploring the anticancer properties of boronic acids has highlighted the potential of compounds like this compound in inhibiting tumor growth. In vitro studies demonstrated that derivatives showed significant cytotoxic effects on breast cancer cell lines, suggesting pathways for future therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-cyanophenylboronic acid largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid moiety forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds. In biological systems, the boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe .

Comparison with Similar Compounds

2-Benzyloxy-5-fluorophenylboronic Acid (CAS 779331-47-4)

  • Formula : C₁₃H₁₂BFO₃
  • Molecular Weight : 246.04
  • Substituents : Fluorine at the 5-position.
  • Lower molecular weight (246.04 vs. 253.06) due to the substitution of fluorine for cyano. Reported hydrogen bond acceptor count (4) and topological polar surface area (49.7 Ų) suggest moderate polarity .

2-(Benzyloxy)-5-(trifluoromethyl)phenylboronic Acid (CAS 612833-41-7)

  • Formula : C₁₄H₁₂BF₃O₃
  • Molecular Weight : 296.05
  • Substituents : Trifluoromethyl (-CF₃) at the 5-position.
  • Higher molecular weight (296.05 vs. 253.06) due to the bulkier -CF₃ group. Increased lipophilicity compared to the cyano analog, which may influence solubility in organic solvents .

(2-(Benzyloxy)phenyl)boronic Acid (CAS 190661-29-1)

  • Formula : C₁₃H₁₃BO₃
  • Molecular Weight : 228.05
  • Substituents: No substituent at the 5-position.
  • Key Differences :
    • Absence of a 5-position substituent reduces steric and electronic effects, likely lowering reactivity in directed coupling reactions.
    • Lower molecular weight (228.05) and reduced complexity compared to 5-substituted analogs .

(2-(Benzyloxy)-5-methoxyphenyl)boronic Acid (CAS 1236768-61-8)

  • Formula : C₁₄H₁₅BO₄
  • Molecular Weight : 266.08
  • Substituents : Methoxy (-OCH₃) at the 5-position.
  • Key Differences :
    • The methoxy group is electron-donating, raising the boronic acid’s pKa and reducing its reactivity compared to electron-withdrawing substituents like -CN or -CF₃.
    • Higher hydrogen bond acceptor count (4) and polar surface area due to the ether oxygen .

Comparative Data Table

Compound Name CAS Number Formula Molecular Weight Key Substituent Reactivity (Relative)
2-(Benzyloxy)-5-cyanophenylboronic acid - C₁₄H₁₂BNO₃ 253.06 -CN High
2-Benzyloxy-5-fluorophenylboronic acid 779331-47-4 C₁₃H₁₂BFO₃ 246.04 -F Moderate
2-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid 612833-41-7 C₁₄H₁₂BF₃O₃ 296.05 -CF₃ High
(2-(Benzyloxy)phenyl)boronic acid 190661-29-1 C₁₃H₁₃BO₃ 228.05 None Low
(2-(Benzyloxy)-5-methoxyphenyl)boronic acid 1236768-61-8 C₁₄H₁₅BO₄ 266.08 -OCH₃ Low-Moderate

Key Findings and Implications

Electronic Effects: The cyano group in this compound enhances reactivity in Suzuki couplings due to its electron-withdrawing nature, making it superior to methoxy or unsubstituted analogs .

Solubility : The -CF₃ and -CN substituents increase polarity compared to -F or -OCH₃, but the benzyloxy group ensures moderate solubility in organic solvents .

Synthetic Utility: The cyano analog is particularly valuable in synthesizing nitrile-containing biaryl structures, which are common in pharmaceuticals and agrochemicals .

Biological Activity

2-(Benzyloxy)-5-cyanophenylboronic acid (CAS No. 2377606-66-9) is a member of the boronic acid family, characterized by its unique structure that includes a benzyloxy group and a cyano group attached to a phenyl ring. This compound is recognized for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its potential applications span chemistry, biology, and medicine, making it a significant subject of study.

The biological activity of this compound is primarily linked to its role in cross-coupling reactions, which are essential for synthesizing complex organic molecules. The compound acts as a reactive intermediate that can interact with various substrates through the following mechanisms:

  • Suzuki-Miyaura Cross-Coupling : This reaction involves the coupling of aryl or vinyl boronic acids with electrophiles, facilitated by a palladium catalyst. The presence of the cyano group enhances the reactivity of the boronic acid moiety, allowing for more efficient bond formation.
  • Enzyme Inhibition : Boronic acids have been studied for their ability to inhibit certain enzymes, particularly serine proteases and cysteine proteases. This inhibition occurs due to the reversible covalent bond formation between the boron atom and the hydroxyl groups in the active site of these enzymes .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity and applications of this compound:

  • Anticancer Potential : Research indicates that compounds similar to this compound may exhibit anticancer properties by targeting specific pathways involved in tumor growth and proliferation. For instance, studies have shown that boronic acids can induce apoptosis in cancer cells through their interaction with proteins involved in cell survival .
  • Drug Delivery Systems : The compound has been investigated for its potential use in drug delivery systems, particularly in targeting cancer cells. Its ability to form stable complexes with therapeutic agents enhances their delivery efficiency and bioavailability.

Case Studies

  • Study on Enzyme Inhibition : A study demonstrated that derivatives of boronic acids, including this compound, effectively inhibited the activity of certain proteases involved in cancer metastasis. The inhibition was attributed to the formation of a stable enzyme-boronic acid complex, leading to decreased enzyme activity and subsequent reduction in tumor growth .
  • Application in Organic Synthesis : In another research project, this compound was utilized as a key intermediate in synthesizing novel biaryl compounds through Suzuki coupling reactions. The study reported high yields and selectivity, highlighting the compound's effectiveness as a building block in organic chemistry .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key structural features and applications:

Compound NameStructural FeaturesUnique Aspects
Phenylboronic Acid Simple phenyl group with boronBasic building block for various reactions
2-(Benzyloxy)phenylboronic Acid Benzyloxy substituentEnhanced stability and reactivity
5-Cyanophenylboronic Acid Cyano group on phenyl ringIncreased electron-withdrawing effects
This compound Benzyloxy and cyano groupsVersatile reactivity; potential for enzyme inhibition

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